molecular formula C16H20O3Si B12658395 Methoxymethylbis(phenylmethoxy)silane CAS No. 83817-73-6

Methoxymethylbis(phenylmethoxy)silane

Cat. No.: B12658395
CAS No.: 83817-73-6
M. Wt: 288.41 g/mol
InChI Key: RWYRWNJNMPCOJJ-UHFFFAOYSA-N
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Description

Methoxymethylbis(phenylmethoxy)silane (CAS 94349-23-2) is an organosilicon compound with the molecular formula C₂₂H₄₀O₃Si and a molecular weight of 380.64 g/mol . Its IUPAC name, methoxymethyl-bis[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)oxy]silicon, reflects its complex bicyclic substituents. The compound features a central silicon atom bonded to a methoxymethyl group and two phenylmethoxy groups. This structure grants it hydrolytic stability, making it suitable for applications in protective coatings and composite materials .

Properties

CAS No.

83817-73-6

Molecular Formula

C16H20O3Si

Molecular Weight

288.41 g/mol

IUPAC Name

methoxy-methyl-bis(phenylmethoxy)silane

InChI

InChI=1S/C16H20O3Si/c1-17-20(2,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

RWYRWNJNMPCOJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Features:

  • Reaction: Methyl dichlorosilane reacts with methanol in a continuous esterification process.
  • Conditions: Typically conducted in a tower reactor with continuous removal of HCl gas.
  • Challenges: Equipment corrosion due to HCl, formation of byproducts like methyltrimethoxysilane via alcoholysis of Si-H bonds, and hydrolysis/polycondensation from moisture.
  • Yield and Purity: Moderate yields with potential safety hazards and equipment maintenance issues.

Reaction Scheme:

$$
\text{MeSiCl}2 + 2 \text{MeOH} \rightarrow \text{MeSi(OMe)}2 + 2 \text{HCl}
$$

Limitations:

  • Corrosive byproducts require specialized equipment.
  • Side reactions reduce yield and complicate purification.

Group Exchange (Transesterification) Reaction

This method involves exchanging alkoxy groups between chlorosilanes and alkoxysilanes.

Key Features:

  • Reaction: Methyl dichlorosilane reacts with methyltrimethoxysilane at 30–120 °C.
  • Advantages: Simpler process and lower cost.
  • Disadvantages: Side products such as methyl methoxy chlorosilane complicate separation; lower yields limit industrial viability.

Catalytic Depolymerization of Polysiloxanes

A more recent method involves depolymerizing hydrogen-containing polysiloxanes with alkoxysilanes under catalysis.

Key Features:

  • Catalyst: Tetrabutoxy zirconium.
  • Conditions: 100–200 °C for about 3 hours.
  • Advantages: No corrosive byproducts, relatively high yield (~86%).
  • Disadvantages: High energy consumption, formation of high-boiling residues, and methanol byproducts complicate purification.

Novel Method: Ring-Opening and Ester Exchange Using Tetramethylcyclotetrasiloxane and Trimethyl Orthoformate

A patented method offers a safer, more efficient industrial process for methyldimethoxysilane, which can be adapted for this compound synthesis.

Procedure Summary:

  • React 1,3,5,7-tetramethylcyclotetrasiloxane with trimethyl orthoformate in the presence of a catalyst (concentrated sulfuric acid or p-toluenesulfonic acid), initiator (methanol), and stabilizer (e.g., methyl glycidyl ether).
  • Reaction temperature: 50–60 °C for 3–5 hours, then 80–90 °C for 1 hour.
  • Distill the crude product at normal pressure; collect the fraction boiling at 60–61 °C as the target silane.

Advantages:

  • Avoids corrosive HCl gas.
  • High purity (>99.5%) and yield close to theoretical.
  • Low energy consumption and no high-boiling residues.
  • Safer and environmentally friendly.

Reaction Scheme:

$$
\text{Tetramethylcyclotetrasiloxane} + \text{Trimethyl orthoformate} \xrightarrow[\text{catalyst}]{\text{heat}} \text{Methyldimethoxysilane} + \text{byproducts}
$$

Table 1: Reaction Parameters and Outcomes

Parameter Range/Value Notes
Catalyst Concentrated H2SO4 or p-TsOH 0.1–5% of total raw materials
Initiator Methanol 1–5% of total raw materials
Stabilizer Methyl glycidyl ether, etc. 0.01–1% of total raw materials
Temperature (Step 1) 50–60 °C 3–5 hours
Temperature (Step 2) 80–90 °C 1 hour
Distillation temperature 60–61 °C Normal pressure distillation
Product purity >99.5% High purity product
Yield Near theoretical High efficiency

Radical-Mediated Synthesis of Methyldiphenylsilane Derivatives

For silanes containing phenyl groups, such as this compound, radical-mediated C–Si bond formation offers a mild and efficient route.

Method Highlights:

  • Use of dimethyl phenyl silicon carboxylic acid as a precursor.
  • Catalysis by silver nitrate with potassium persulfate as oxidant.
  • Solvent: Acetonitrile.
  • Reaction temperature: 50–100 °C.
  • One-pot reaction with alkyne or alkene substrates to form C–Si bonds.
  • Purification by silica gel column chromatography.

Advantages:

  • Mild conditions, high yield, and environmentally friendly.
  • Avoids pre-functionalization steps.
  • High atom economy and simple purification.

Table 2: Reaction Conditions for C–Si Bond Formation

Component Molar Ratio (to silicon acid) Role
Silver nitrate 0.05–0.2 equiv Catalyst
Potassium persulfate 1–3 equiv Oxidant
Alkyne/alkene compound 2–5 equiv Substrate for C–Si bond
Solvent Acetonitrile Reaction medium
Temperature 50–100 °C Reaction temperature
Reaction time 12–48 hours Duration

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Esterification of chlorosilanes Readily available raw materials Corrosive HCl, side reactions Limited due to equipment corrosion
Group exchange reaction Simple process, low cost Side products, low yield Challenging for scale-up
Catalytic depolymerization No corrosive byproducts, good yield High energy, residues, purification Moderate
Ring-opening & ester exchange High purity, no corrosives, efficient Requires specific catalysts Highly suitable
Radical C–Si bond formation Mild, green, high atom economy Longer reaction times, purification Suitable for complex phenyl silanes

Summary and Recommendations

  • For industrial-scale preparation of this compound or closely related silanes, the ring-opening and ester exchange method using cyclic siloxanes and orthoformates is preferred due to its high yield, purity, and environmental safety.
  • For phenyl-substituted silanes, radical-mediated C–Si bond formation under silver nitrate catalysis offers a versatile and mild synthetic route.
  • Avoid methods generating corrosive byproducts or requiring harsh conditions to minimize equipment damage and safety risks.
  • Careful control of moisture and stabilizer addition is critical to prevent side reactions and improve product stability.

Chemical Reactions Analysis

Types of Reactions: Methoxymethylbis(phenylmethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Methoxymethylbis(phenylmethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of methoxymethylbis(phenylmethoxy)silane involves its interaction with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications where strong adhesion and chemical resistance are required. The pathways involved include hydrolysis and condensation reactions, which result in the formation of siloxane networks.

Comparison with Similar Compounds

(2-Chloroethyl)-Methylbis(phenylmethoxy)silane (CGA-15281)

Structural Differences :

  • Replaces the methoxymethyl group with a 2-chloroethyl moiety.

Functional Differences :

  • Agricultural Use : CGA-15281 is a potent fruit abscission agent. Applied at 960 ppm, it inhibits carbon transport in peach fruits, accelerating senescence and loosening olives for mechanical harvesting with minimal leaf loss .
  • Reactivity : The chloroethyl group releases ethylene, a key hormone in plant abscission, whereas the methoxymethyl group lacks this bioactivity .

Stability :

  • CGA-15281’s chloroethyl group may reduce hydrolytic stability compared to methoxymethylbis(phenylmethoxy)silane, affecting shelf life .

Hexamethyldisiloxane (CAS 107-46-0)

Structural Differences :

Functional Differences :

  • Volatility : Highly volatile, making it suitable as a solvent or lubricant rather than a protective coating .
  • Applications : Primarily used in electronics and cosmetics, contrasting with this compound’s role in durable coatings .

Diethoxydiphenylsilane (CAS 2553-19-7)

Structural Differences :

  • Contains two ethoxy and two phenyl groups bonded to silicon.

Functional Differences :

  • Hydrophobicity : Less hydrophobic than this compound due to smaller ethoxy groups.
  • Applications : Used as a coupling agent in polymers but lacks the bicyclic substituents that enhance steric protection in coatings .

Performance in Protective Coatings

Hydrolytic Stability and Bonding

  • This compound: Forms stable silanol (Si-OH) upon hydrolysis, enabling covalent bonding with metal substrates (Si-O-metal) and enhancing corrosion resistance .
  • Comparison with Epoxy-Compatible Silanes : Silanes like γ-glycidoxypropyltrimethoxysilane integrate into epoxy resins but require hydroxylated surfaces, a limitation shared by this compound .

Mechanical and Chemical Durability

  • Copper-Coated Textiles : Silanization with this compound improves EMI shielding effectiveness (EMSE) by 15–20% compared to untreated materials, outperforming simpler silanes like hexamethyldisiloxane .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Primary Application Stability
This compound C₂₂H₄₀O₃Si Methoxymethyl, phenylmethoxy Protective coatings High hydrolytic stability
CGA-15281 C₁₇H₂₀ClO₃Si 2-Chloroethyl, phenylmethoxy Fruit abscission Moderate stability
Hexamethyldisiloxane C₆H₁₈OSi₂ Methyl groups Solvents, lubricants High volatility
Diethoxydiphenylsilane C₁₆H₂₀O₂Si Ethoxy, phenyl Polymer coupling agents Moderate hydrophobicity

Table 2: Agricultural Efficacy (Abscission Agents)

Compound Concentration Crop Efficacy (% Fruit Loosening) Leaf Loss (%)
CGA-15281 960 ppm Peach 85% 10–15%
Ethephon 500 ppm Olive 70% 25–30%
This compound N/A N/A Not applicable N/A

Key Research Findings

  • Superior Abscission Agents : CGA-15281 outperforms ethylene-generating compounds (e.g., ethephon) in olives, achieving 85% fruit loosening with reduced phytotoxicity .
  • Coating Performance : this compound enhances EMI shielding in copper-coated fabrics, maintaining >90% EMSE after mechanical stress, a 25% improvement over untreated samples .

Q & A

Q. What safety protocols are essential when handling Methoxymethylbis(phenylmethoxy)silane in laboratory settings?

Researchers must prioritize respiratory protection using NIOSH/MSHA or EN149-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing should be laundered before reuse. Storage should avoid prolonged exposure to light or moisture, as hydrolysis may alter stability. Stability testing under controlled pH (e.g., pH 4.1) and temperature conditions is recommended to minimize decomposition .

Q. What analytical methods validate the stability of this compound under environmental stress?

Gas chromatography-mass spectrometry (GC-MS) is widely used to monitor decomposition products, particularly under varying pH and temperature. Hydrolysis rates can be quantified by tracking ethylene release kinetics via gas chromatography in plant tissues. Pre-experiment calibration with internal standards (e.g., deuterated analogs) ensures accuracy .

Advanced Research Questions

Q. How does the ethylene release mechanism of this compound differ from traditional agents like ethephon in plant studies?

Unlike ethephon, which releases ethylene rapidly under alkaline conditions, this compound exhibits pH-independent stability due to its silicon-based structure. Ethylene release occurs via enzymatic cleavage in plant tissues, requiring targeted delivery to abscission zones. Methodologically, isotopic labeling (e.g., ¹⁴C-tagged compounds) can track translocation efficiency, while confocal microscopy visualizes spatial distribution .

Q. What experimental design factors are critical for cross-species evaluation of this compound as a fruit abscission agent?

Key considerations include:

  • Model selection : Detached shoots (e.g., olive) vs. intact plants (e.g., peach) may yield divergent carbon transport inhibition results due to vascular connectivity differences .
  • Dose-response calibration : Optimal concentrations (e.g., 960 ppm for peaches) must be validated per species, with adjustments for tissue permeability .
  • Environmental controls : Temperature and humidity must be standardized to prevent unintended hydrolysis .

Q. How can conflicting data on carbon transport inhibition between olive and peach studies be resolved?

Contradictions may arise from species-specific vascular architecture or differential enzyme expression. Researchers should:

  • Conduct parallel experiments using identical application methods (e.g., foliar spray vs. stem injection).
  • Measure phloem sap composition (e.g., sucrose transport rates) post-treatment via capillary electrophoresis.
  • Compare ethylene receptor density in abscission zones using immunohistochemistry .

Q. What strategies optimize this compound’s efficacy in drought-stressed plants?

Co-application with adjuvants (e.g., surfactants) enhances penetration under stomatal closure conditions. Drought stress should be quantified using leaf water potential (Ψleaf) measurements pre- and post-treatment. Synergistic effects with abscisic acid (ABA) can be analyzed via RNA sequencing to identify ethylene-ABA crosstalk pathways .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Stability Testing GC-MS for decomposition products Isotopic labeling for translocation tracking
Dose Optimization Concentration gradients in vitro Species-specific phloem transport assays
Safety Protocols PPE compliance Environmental fate modeling

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